N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUAHUXMEVYIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the piperidine derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its cytotoxic effects against cancer cells.
Indole Derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is unique due to its specific structure, which combines the piperidine ring with a methoxyethyl group and a cyclohexanecarboxamide moiety. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains a cyclohexane moiety, a piperidine ring substituted with a methoxyethyl group, and a carboxamide functional group. This unique structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For example, the related compound WAY 100635 has been shown to act as a potent antagonist at 5-HT1A receptors, which are crucial in modulating neurotransmission in the central nervous system (CNS) .
1. Antagonistic Effects on Serotonin Receptors
Studies have demonstrated that compounds structurally related to this compound exhibit significant antagonistic effects on serotonin receptors. For instance, WAY 100635 has been reported to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), suggesting that similar compounds may modulate serotonergic signaling .
2. Dopamine Receptor Affinity
The compound's structural characteristics suggest it may also interact with dopamine receptors. Research on related piperazine derivatives indicates that they possess affinity for dopamine D2 receptors, which are implicated in various neurological conditions . The binding affinity of these compounds can be quantitatively assessed using competitive displacement assays.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological properties of related compounds, researchers synthesized various derivatives and assessed their effects on neurotransmitter systems. One notable finding was that certain piperidine derivatives exhibited significant modulation of dopamine receptor activity, leading to enhanced understanding of their potential therapeutic applications in treating disorders such as schizophrenia and depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
